molecular formula C13H23N3O4 B1330870 Leu-Gly-Pro CAS No. 10183-38-7

Leu-Gly-Pro

Cat. No.: B1330870
CAS No.: 10183-38-7
M. Wt: 285.34 g/mol
InChI Key: YFBBUHJJUXXZOF-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leu-Gly-Pro (LGP) is a tripeptide composed of leucine (Leu), glycine (Gly), and proline (Pro), with the molecular formula C₁₃H₂₃N₃O₄ and a molecular weight of 285.34 g/mol . It is classified as a glyproline, a family of regulatory oligopeptides characterized by the presence of proline and glycine residues, which confer structural stability and diverse bioactivities . LGP is highly conserved in collagen subunits across mammals, including cetaceans (e.g., Chinese white dolphins) and terrestrial species (e.g., cows), where it functions as a putative antihypertensive peptide (AHTP) . Its sequence is also a recognized cleavage site for collagenases, making it a critical substrate in enzymatic assays .

Properties

CAS No.

10183-38-7

Molecular Formula

C13H23N3O4

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H23N3O4/c1-8(2)6-9(14)12(18)15-7-11(17)16-5-3-4-10(16)13(19)20/h8-10H,3-7,14H2,1-2H3,(H,15,18)(H,19,20)/t9-,10-/m0/s1

InChI Key

YFBBUHJJUXXZOF-UWVGGRQHSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)N

sequence

LGP

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

LGP is compared to other AHTPs and glyprolines, including:

  • Gly-Leu-Pro (GLP)
  • Val-Ser-Val (VSV)
  • Leu-Lys-Pro (LKP)
  • Leu-Arg-Pro (LRP)
Table 1: Key Features of LGP and Related Tripeptides
Compound Sequence Frequency in Mammals* Collagenase Substrate Enzymatic Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) Therapeutic Potential
Leu-Gly-Pro LGP High Yes 2.1 × 10³ Antihypertensive, MMP inhibitor
Gly-Leu-Pro GLP High No N/A Antihypertensive
Val-Ser-Val VSV Moderate No N/A Bioactivity undefined
Leu-Lys-Pro LKP Low No N/A Limited data
Leu-Arg-Pro LRP Low No N/A Limited data

*Frequency data derived from proteomic studies in five mammals (cow, minke whale, dolphins) .

Enzymatic Interactions

  • Collagenase Specificity : LGP is a preferred cleavage site for collagenases due to its this compound sequence, enabling efficient hydrolysis of collagen . Synthetic peptides like FALGPA (containing LGP) exhibit higher reaction rates than other substrates .
  • Catalytic Efficiency : In studies comparing tripeptides with modified P2’ residues, LGP (this compound) demonstrated a 47-fold decrease in Km and a 10-fold increase in catalytic efficiency compared to Leu-Gly-Gly, highlighting the critical role of the proline residue in enzyme binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Leu-Gly-Pro
Reactant of Route 2
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